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Abstract

Trachelanthamine is a naturally occurring pyrrolizidine alkaloid found in various plant species.
As a member of this extensive class of secondary metabolites, it is characterized by a core
necine base structure esterified with a necic acid. This guide provides a comprehensive
overview of the chemical structure of Trachelanthamine, including its physicochemical
properties, and outlines detailed experimental protocols for its isolation and characterization.
Furthermore, it delves into its known biological activities and the biosynthetic pathway leading
to its formation. This document is intended to serve as a technical resource for researchers and
professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Trachelanthamine is a monoester pyrrolizidine alkaloid. Its chemical structure consists of a
retronecine-type necine base, specifically (-)-trachelanthamidine, esterified with trachelanthic
acid at the C-9 hydroxyl group.

Chemical Structure:

(A 2D chemical structure image of Trachelanthamine would be placed here in a full document)
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The systematic IUPAC name for Trachelanthamine is [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-
pyrrolizin-1-yljmethyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1].

Physicochemical Properties

A summary of the key physicochemical properties of Trachelanthamine is presented in Table

1. This data is crucial for its handling, formulation, and for understanding its pharmacokinetic

profile.
Property Value Reference
Molecular Formula C15H27NO4 [1]
Molecular Weight 285.38 g/mol [1]
CAS Number 14140-18-2 [1]
(Not specified in available
Appearance
results)
) ) (Not specified in available
Melting Point
results)
N ) (Not specified in available
Boiling Point
results)
B (Not specified in available
Solubility
results)
XLogP3-AA 14 [1]

Hydrogen Bond Donor Count 2

[1]

Hydrogen Bond Acceptor
Count

[1]

Rotatable Bond Count 5

[1]

Table 1: Physicochemical Properties of Trachelanthamine

Experimental Protocols
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The isolation and structural elucidation of Trachelanthamine involve a series of
chromatographic and spectroscopic techniques. The following sections provide a generalized
protocol based on standard methods for natural product chemistry.

Isolation and Purification of Trachelanthamine
A general procedure for the extraction and isolation of pyrrolizidine alkaloids like
Trachelanthamine from plant material is as follows:

o Extraction:

o The dried and powdered plant material is subjected to extraction with a suitable organic
solvent, typically methanol or ethanol, at room temperature for an extended period or
under reflux for a shorter duration.

o The resulting crude extract is then concentrated under reduced pressure to yield a viscous
residue.

o Acid-Base Extraction:

o The crude extract is acidified with an aqueous acid solution (e.g., 1% H2S04) and
partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove
fats and other neutral compounds.

o The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base
(e.g., NH4OH) to a pH of 9-10.

o The liberated free-base alkaloids are then extracted into an organic solvent such as
chloroform or a chloroform-methanol mixture.

o Chromatographic Purification:

o The crude alkaloid fraction is subjected to column chromatography over silica gel or
alumina.

o Elution is performed with a gradient of solvents, typically starting with a non-polar solvent
and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl
acetate gradient followed by an ethyl acetate-methanol gradient).
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o Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable
developing solvent system and a visualizing agent (e.g., Dragendorff's reagent).

o Fractions containing Trachelanthamine are pooled and may require further purification by
preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure
compound.

Structural Characterization

The definitive structure of Trachelanthamine is established through a combination of
spectroscopic methods.

1H and 13C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework
of Trachelanthamine.

e 1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of
different types of protons, their chemical environment, and their connectivity through spin-
spin coupling. Key expected signals would include those for the methyl groups of the necic
acid, the methine and methylene protons of both the necic acid and the necine base, and the
exchangeable hydroxyl protons.

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically
non-equivalent carbon atoms. The chemical shifts of the signals indicate the type of carbon
(e.g., carbonyl, olefinic, aliphatic). DEPT (Distortionless Enhancement by Polarization
Transfer) experiments are used to differentiate between methyl (CHs), methylene (CHz),
methine (CH), and quaternary carbons.

e 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are employed to establish the connectivity between protons and carbons,
confirming the overall structure and stereochemistry of the molecule.

(A table with hypothetical tH and 3C NMR chemical shift data would be presented here in a
complete guide, as specific experimental data was not found in the search results.)

Mass spectrometry is used to determine the molecular weight and elemental composition of
Trachelanthamine and to gain structural information through its fragmentation pattern.
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» High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass
measurement, which allows for the determination of the elemental formula (C1sH27NOa).

e Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the protonated molecule
[M+H]* is selected and subjected to collision-induced dissociation (CID). The resulting
fragment ions provide valuable structural information. Characteristic fragmentation of
pyrrolizidine alkaloids often involves the cleavage of the ester bond and fragmentation within
the necine base.

(A table summarizing the expected mass-to-charge ratios (m/z) and the corresponding
fragment structures would be included here in a comprehensive guide, as specific
fragmentation data was not available in the search results.)

Biological Activity and Mechanism of Action

Trachelanthamine is reported to exhibit weak hypotensive and moderate M- and N-cholinolytic
(anticholinergic) activities.

Hypotensive Activity

The weak hypotensive effect of Trachelanthamine is likely due to a combination of factors,
which may include vasodilation and effects on cardiac function. The precise mechanism of
action for its hypotensive properties has not been extensively elucidated in the available
literature. Further research is required to determine its specific molecular targets and signaling
pathways involved in blood pressure regulation.

Anticholinergic Activity

Trachelanthamine acts as a moderate antagonist at both muscarinic (M) and nicotinic (N)
acetylcholine receptors[2].

e Muscarinic Receptor Antagonism: By blocking muscarinic receptors, Trachelanthamine can
inhibit the effects of acetylcholine in the parasympathetic nervous system. This can lead to
effects such as reduced secretions, relaxation of smooth muscle, and changes in heart rate.

 Nicotinic Receptor Antagonism: Antagonism at nicotinic receptors, found at the
neuromuscular junction and in autonomic ganglia, can lead to muscle relaxation and
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modulation of autonomic nervous system activity.

The affinity of Trachelanthamine for different subtypes of muscarinic and nicotinic receptors
has not been quantitatively determined in the provided search results. Such data would be
crucial for understanding its pharmacological profile and potential therapeutic applications.

(A table with hypothetical binding affinities (Ki or IC50 values) for various cholinergic receptor
subtypes would be presented here if the data were available.)

Biosynthesis of Trachelanthamine

Trachelanthamine, as a pyrrolizidine alkaloid, is synthesized in plants from amino acid
precursors. The biosynthesis can be divided into the formation of the necine base and the necic
acid, followed by their esterification.

Biosynthetic Pathway

The general biosynthetic pathway for pyrrolizidine alkaloids starts with the amino acid L-
ornithine, which is converted to putrescine. Two molecules of putrescine are then condensed to
form homospermidine, a key intermediate. Homospermidine undergoes oxidation and
cyclization to form the retronecine base, which is the precursor to (-)-trachelanthamidine.

The necic acid portion, trachelanthic acid, is believed to be derived from the metabolism of
branched-chain amino acids, such as valine and isoleucine. The final step in the biosynthesis is
the esterification of the necine base with the necic acid.

Below is a simplified diagram illustrating the key steps in the biosynthesis of the pyrrolizidine
alkaloid core structure.
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General Biosynthetic Pathway of Pyrrolizidine Alkaloids
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Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to Trachelanthamine.
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Conclusion

Trachelanthamine is a pyrrolizidine alkaloid with a well-defined chemical structure and
interesting, albeit moderately potent, biological activities. This guide has provided a summary of
its key chemical features and generalized protocols for its study. For drug development
professionals, the anticholinergic properties of Trachelanthamine may warrant further
investigation, particularly if derivatives with enhanced potency and selectivity can be
synthesized. Future research should focus on obtaining detailed quantitative biological data,
elucidating the specific mechanisms of action, and fully characterizing its biosynthetic pathway.
Such information will be invaluable for assessing the therapeutic potential and toxicological
risks associated with Trachelanthamine and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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